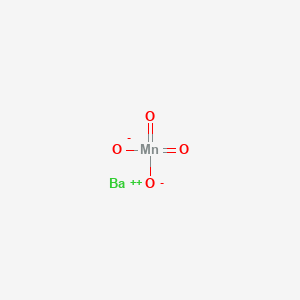

Barium manganate

描述

属性

CAS 编号 |

7787-35-1 |

|---|---|

分子式 |

BaH2MnO4 |

分子量 |

258.28 g/mol |

IUPAC 名称 |

barium(2+);dioxido(dioxo)manganese |

InChI |

InChI=1S/Ba.Mn.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2 |

InChI 键 |

VQESSEMRXNWKMZ-UHFFFAOYSA-L |

SMILES |

[O-][Mn](=O)(=O)[O-].[Ba+2] |

规范 SMILES |

O[Mn](=O)(=O)O.[Ba] |

其他CAS编号 |

7787-35-1 |

Pictograms |

Oxidizer; Irritant |

产品来源 |

United States |

Foundational & Exploratory

Synthesis of Barium Manganate from Potassium Manganate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of barium manganate (BaMnO₄) from potassium manganate (K₂MnO₄). This compound is a noteworthy oxidizing agent in organic chemistry, valued for its stability and selective reactivity. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data associated with its preparation.

Introduction

This compound is an inorganic compound containing manganese in the +6 oxidation state. It serves as a powerful and selective oxidant in various organic transformations. Its insolubility in most organic solvents makes it a useful heterogeneous reagent, simplifying the purification of reaction products. The synthesis of this compound is primarily achieved through a salt metathesis reaction involving a soluble barium salt and a solution of potassium manganate.

Chemical Principles

The fundamental reaction for the synthesis of this compound is a precipitation reaction between potassium manganate (K₂MnO₄) and a soluble barium salt, typically barium chloride (BaCl₂). The low solubility of this compound in the reaction medium drives the reaction to completion.

The overall chemical equation is:

K₂MnO₄ + BaCl₂ → BaMnO₄(s) + 2KCl

Potassium manganate itself is a green-colored salt and is stable only in alkaline solutions. In neutral or acidic conditions, it disproportionates into potassium permanganate (KMnO₄) and manganese dioxide (MnO₂). Therefore, maintaining a basic environment is crucial during the synthesis of this compound.

Experimental Protocols

Two primary methods for the preparation of this compound are detailed below. Both methods start with the more readily available potassium permanganate (KMnO₄) and generate potassium manganate in situ.

Method 1: In Situ Reduction of Permanganate with Potassium Iodide

This method, adapted from the work of Firouzabadi and Mostafavipoor, involves the reduction of potassium permanganate to potassium manganate using potassium iodide in an alkaline medium, followed by precipitation with barium chloride.

Experimental Procedure:

-

In a suitable reaction vessel, dissolve potassium permanganate (KMnO₄) in distilled water.

-

In a separate container, prepare an aqueous solution containing barium chloride (BaCl₂), sodium hydroxide (NaOH), and a catalytic amount of potassium iodide (KI).

-

Slowly add the potassium permanganate solution to the barium chloride/sodium hydroxide/potassium iodide solution with constant stirring.

-

A dark blue to black precipitate of this compound will form immediately.

-

Continue stirring the mixture for a specified period to ensure complete reaction.

-

Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Wash the collected solid with distilled water to remove soluble impurities such as potassium chloride and unreacted reagents.

-

Dry the purified this compound in an oven at 100-120°C or in a vacuum desiccator.

Method 2: Thermal Preparation of Potassium Manganate Followed by Precipitation

This method involves the initial preparation of potassium manganate by heating potassium permanganate in a concentrated potassium hydroxide solution. The resulting potassium manganate is then dissolved and reacted with barium chloride.

Part A: Synthesis of Potassium Manganate [1]

-

To a solution of 10 g of potassium hydroxide in 10 ml of water in an evaporating dish, add 10 g of powdered potassium permanganate.[1]

-

Cautiously heat the mixture on a hot plate, maintaining a temperature between 120-140°C, while stirring constantly with a thermometer.[1]

-

Continue heating for 10-15 minutes until the purple color of permanganate transitions to a deep green, indicating the formation of manganate.[1]

-

Cool the mixture and add a cold solution of 10 g of potassium hydroxide in 10 ml of water.[1]

-

Thoroughly cool the mixture in an ice-salt bath to 0°C and let it stand for 15 minutes.[1]

-

Filter the solid potassium manganate and dry it in a vacuum desiccator over a solid alkali.[1]

Part B: Synthesis of this compound

-

Prepare a dilute, alkaline solution of the synthesized potassium manganate in water.

-

In a separate beaker, prepare a solution of barium chloride in distilled water.

-

Slowly add the barium chloride solution to the potassium manganate solution with continuous stirring.

-

A precipitate of this compound will form.

-

Collect, wash, and dry the precipitate as described in Method 1.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | BaMnO₄ | |

| Molar Mass | 256.26 g/mol | |

| Appearance | Light blue to dark blue and black powder | [2] |

| Density | 4.85 g/cm³ | |

| Solubility in water | Insoluble | [2] |

Table 1: Physicochemical Properties of this compound

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Potassium Manganate | K₂MnO₄ | 197.13 | 1 |

| Barium Chloride | BaCl₂ | 208.23 | 1 |

| Product | |||

| This compound | BaMnO₄ | 256.26 | 1 |

| Potassium Chloride | KCl | 74.55 | 2 |

Table 2: Stoichiometry of the Primary Reaction

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis processes.

Caption: Workflow for the in situ synthesis of this compound (Method 1).

Caption: Two-stage synthesis of this compound via isolated potassium manganate (Method 2).

References

Unveiling the Structure of Barium Manganate (BaMnO₄): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of barium manganate (BaMnO₄), a compound recognized for its utility as a potent oxidizing agent in organic synthesis. This document outlines the precise crystallographic parameters, detailed experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow.

Crystallographic Data of this compound (BaMnO₄)

This compound (BaMnO₄) crystallizes in the orthorhombic crystal system, belonging to the Pnma space group. The structure is characterized by a tetrahedral coordination of the manganese (VI) ion by four oxygen atoms.[1] The Ba²⁺ ion is coordinated by ten oxygen atoms.[1] The crystallographic data, sourced from the Materials Project, is summarized in the table below.[1][2]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Lattice Parameters | a = 7.93 Å, b = 5.75 Å, c = 9.54 Å |

| Ba-O Bond Distances | 2.75 - 3.19 Å |

| Mn-O Bond Distances | 1.65 - 1.67 Å |

| Coordination Geometry | Ba: 12-coordinate, Mn: Tetrahedral |

Experimental Protocols

Synthesis of this compound (BaMnO₄)

This compound can be synthesized via a precipitation reaction involving potassium manganate (K₂MnO₄) and a soluble barium salt, such as barium chloride (BaCl₂).[3] The following protocol outlines a typical procedure.

Materials:

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Barium chloride (BaCl₂)

-

Distilled water

Procedure:

-

Preparation of Potassium Manganate Solution: A solution of potassium manganate (K₂MnO₄) is prepared by the reaction of potassium permanganate (KMnO₄) in a concentrated potassium hydroxide (KOH) solution. The solution is typically heated to facilitate the reduction of permanganate to manganate, resulting in a characteristic green solution.

-

Precipitation of this compound: A solution of barium chloride (BaCl₂) is slowly added to the prepared potassium manganate solution with constant stirring.

-

Formation of Precipitate: Upon addition of the barium chloride solution, a dark blue to black precipitate of this compound (BaMnO₄) will form.[1]

-

Isolation and Purification: The precipitate is collected by filtration, for instance, using a Buchner funnel. The collected solid is then washed repeatedly with distilled water to remove any soluble impurities, such as potassium chloride (KCl).

-

Drying: The purified this compound is dried in an oven at a controlled temperature (e.g., 100-120 °C) to remove residual water. The final product is a stable, dark blue to black powder.[1]

Structural Characterization by X-ray Diffraction (XRD) and Rietveld Refinement

The crystal structure of the synthesized this compound powder is characterized using X-ray powder diffraction (XRD). The resulting diffraction pattern can be analyzed using the Rietveld refinement method to obtain detailed structural parameters.[4][5]

Instrumentation:

-

Powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å).

-

Sample holder (e.g., zero-background silicon holder).

Data Collection:

-

Sample Preparation: A small amount of the dried BaMnO₄ powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto the sample holder.

-

Instrument Setup: The X-ray generator is typically set to 40 kV and 40 mA.

-

Data Acquisition: The XRD pattern is recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

Rietveld Refinement:

-

Software: A suitable software package for Rietveld refinement (e.g., GSAS, FullProf, or TOPAS) is used for the analysis.

-

Initial Model: The refinement process is initiated using a structural model based on the known orthorhombic Pnma space group for BaMnO₄.[1][2]

-

Refinement Parameters: The following parameters are typically refined in a sequential manner:

-

Scale factor

-

Background parameters (e.g., using a polynomial function)

-

Unit cell parameters (a, b, c)

-

Peak shape parameters (e.g., using a pseudo-Voigt function to model the peak profiles)

-

Atomic coordinates (x, y, z) for Ba, Mn, and O atoms

-

Isotropic or anisotropic displacement parameters for each atom

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the goodness-of-fit indicators, such as the weighted profile R-factor (Rwp) and the expected R-factor (Rexp). A successful refinement is indicated by a good visual match between the observed and calculated diffraction patterns and low R-factor values.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, from the synthesis of this compound to its structural characterization.

Experimental workflow for the synthesis and structural characterization of BaMnO₄.

References

The Solubility of Barium Manganate in Organic Solvents: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium manganate (BaMnO₄) is a strong oxidizing agent utilized in a variety of organic synthesis applications.[1] Its efficacy in selectively oxidizing functional groups such as alcohols to carbonyls, thiols to disulfides, and aromatic amines to azo-compounds has made it a valuable tool for chemists.[1] Despite its widespread use as a reagent, a comprehensive understanding of its solubility in organic solvents remains elusive, with most literature describing it as an "insoluble" compound.[1][2] This technical guide aims to consolidate the available information regarding the solubility of this compound in organic media, address the prevalent challenges in quantifying this property, and provide a generalized experimental framework for its determination.

Quantitative Solubility Data

A thorough review of scientific literature reveals a significant lack of quantitative data on the solubility of this compound in common organic solvents. Most sources qualitatively describe it as insoluble in water and, by extension, sparingly soluble at best in organic solvents.[1][2] The compound is typically employed in heterogeneous reaction mixtures, often as a suspension in solvents like dichloromethane, which further supports the assertion of its poor solubility.[3]

The inherent nature of this compound as a strong oxidizing agent also presents a significant challenge to determining its solubility. It can react with certain organic solvents, particularly those with easily oxidizable functional groups, leading to degradation of both the solvent and the solute. This reactivity can be mistaken for or mask true solubility, complicating quantitative measurements.

Due to the absence of specific solubility values in the literature, a data table for direct comparison cannot be provided. Researchers requiring this information for specific applications, such as reaction kinetics or process development, will need to determine it experimentally.

Experimental Protocol for Solubility Determination

While no specific protocol for determining the solubility of this compound is readily available, a general gravimetric method can be adapted for this purpose. This method is suitable for sparingly soluble inorganic compounds in organic solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (BaMnO₄), finely powdered

-

Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup with fine porosity filter paper)

-

Analytical balance

-

Oven for drying

Procedure:

-

Saturation: An excess amount of finely powdered this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved by allowing the solid to settle and decanting the supernatant, followed by filtration to remove any remaining suspended particles. It is crucial to maintain the temperature during this step to prevent precipitation.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood at a temperature that will not decompose the this compound).

-

Mass Determination: The container with the dried residue (this compound) is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated in terms of grams per 100 mL or moles per liter.

Safety Precautions:

-

This compound is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

-

Barium compounds are toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

All procedures should be performed in a well-ventilated fume hood.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of this compound solubility.

References

Thermal Stability of Barium Manganate Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of barium manganate (BaMnO₃) powder, a material of growing interest in various scientific and industrial fields, including catalysis and electronics. This document synthesizes key findings on its thermal decomposition, phase transitions, and the experimental protocols used for its characterization, presented in a format tailored for researchers and professionals in materials science and drug development.

Thermal Analysis of this compound

The thermal behavior of this compound is complex, involving the release of different oxygen species, reduction of manganese ions, and potential phase transitions at elevated temperatures. The stability of BaMnO₃ is often studied in the context of its application, particularly in catalysis, where its redox properties are crucial.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

| Temperature Range (°C) | Technique | Observation | Associated Process |

| < 150 | TGA | Initial weight loss | Release of physically adsorbed water. |

| < 200 | O₂-TPD | Desorption peak (α-oxygen) | Release of chemically adsorbed oxygen species (O₂⁻).[1] |

| 143 | DSC | Weak, broad endothermic anomaly | Suggests a potential phase transition. |

| 150 - 450 | TGA | Weight loss | Release of α-O₂ species. |

| 400 - 600 | O₂-TPD | Desorption peak (β-oxygen) | Release of oxygen from surface oxide ion vacancies (O⁻).[1] |

| ~440 | H₂-TPR | Reduction peak | Reduction of Mn⁴⁺ to Mn³⁺.[1] |

| 650 - 850 | TGA | Weight loss | Release of lattice oxygen (β-O₂). |

| > 700 | O₂-TPD | Desorption peak (γ-oxygen) | Release of lattice oxygen (O²⁻).[1] |

| ~700 | H₂-TPR | Reduction peak | Reduction of Mn³⁺ to Mn²⁺.[1] |

| ~815 | TGA | Weight loss | Decomposition of residual barium carbonate (BaCO₃). |

| ~875 | H₂-TPR | Reduction peak | Decomposition of residual carbonate.[1] |

| > 800 | H₂-TPR | Reduction peak | Reduction of bulk Mn³⁺ to Mn²⁺. |

TGA: Thermogravimetric Analysis, DSC: Differential Scanning Calorimetry, O₂-TPD: Oxygen Temperature-Programmed Desorption, H₂-TPR: Hydrogen Temperature-Programmed Reduction.

High-Temperature Phase Transitions and Decomposition Products

Hexagonal BaMnO₃ is a common polymorph synthesized at high temperatures.[2] Studies have shown that it can undergo phase transitions under different temperature and pressure conditions. For instance, a structural phase transition from a high-temperature P6₃/mmc space group to a low-temperature ferroelectric phase (P6₃cm) has been reported at approximately 130 K. At high pressures, transitions to other polymorphic forms like 4H and 6H have been observed.[3]

The final decomposition products of this compound at high temperatures (around 900°C) are reported to be a mixture of manganese oxides (such as MnO₂ and Mn₃O₄) and other barium manganite phases (like BaMn₂O₄), accompanied by the release of oxygen gas.[4] High-temperature in-situ X-ray diffraction (XRD) is a critical technique for identifying these phase changes and decomposition products as they occur.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of the thermal properties of this compound powder. The following sections outline typical experimental protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of this compound powder (typically 5-20 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature. The crucible is placed on the microbalance within the furnace.

-

Atmosphere Control: The furnace is purged with a desired gas (e.g., high-purity nitrogen or argon for an inert atmosphere, or air/oxygen for an oxidative atmosphere) at a constant flow rate (e.g., 20-100 mL/min) to remove any contaminants and maintain a stable environment.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000-1200°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperatures of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the percentage mass loss at each step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of this compound powder (typically 5-15 mg) is weighed and hermetically sealed in a sample pan (e.g., aluminum or platinum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies. The sample and reference pans are placed in the DSC cell.

-

Atmosphere Control: A purge gas (typically nitrogen) is flowed through the cell at a constant rate (e.g., 20-50 mL/min).

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10°C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic events such as phase transitions, melting, and crystallization.

In-situ High-Temperature X-ray Diffraction (XRD)

Objective: To identify the crystallographic phases of a material as it is heated, providing real-time information on phase transitions and decomposition reactions.

Methodology:

-

Sample Preparation: A thin layer of this compound powder is placed on a high-temperature resistant sample holder (e.g., a sapphire or platinum strip).

-

Instrument Setup: The sample holder is mounted in a high-temperature reaction chamber that is integrated into an X-ray diffractometer. The chamber allows for heating the sample while exposing it to the X-ray beam.

-

Atmosphere Control: The chamber is evacuated and then filled with the desired gas (e.g., inert gas, air) at a controlled pressure or flow rate.

-

Heating Program: The sample is heated to various setpoint temperatures or ramped at a controlled rate.

-

Data Acquisition: XRD patterns are collected at specific temperature intervals or continuously as the temperature changes.

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. This allows for the determination of phase transition temperatures and the identification of intermediate and final decomposition products.

Visualizations of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the thermal decomposition pathway and experimental workflows.

Caption: Proposed thermal decomposition pathway of this compound powder upon heating.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of this compound.

Caption: Workflow for in-situ high-temperature X-ray Diffraction (XRD) analysis.

References

Spectroscopic Characterization of Barium Manganate (BaMnO₄): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium manganate (BaMnO₄) is an inorganic compound featuring manganese in the +6 oxidation state.[1] It typically appears as dark blue, green, or black crystals and is notable for its role as a potent and selective oxidizing agent in organic synthesis.[1][2] The compound consists of a barium cation (Ba²⁺) and a manganate anion (MnO₄²⁻). The manganate(VI) ion possesses a tetrahedral geometry, which is isomorphous with related compounds such as barium chromate (BaCrO₄) and barium sulfate (BaSO₄).[1] This tetrahedral structure is fundamental to its spectroscopic properties.

Understanding the spectroscopic signature of this compound is crucial for confirming its synthesis, assessing its purity, and studying its electronic and structural properties for applications in materials science and as a reagent in complex chemical synthesis, including pathways relevant to drug development. This guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize BaMnO₄, including detailed experimental protocols and data interpretation.

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of the manganate (MnO₄²⁻) anion. Due to its tetrahedral (Td) symmetry, the MnO₄²⁻ ion exhibits four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). The activity of these modes in Infrared (IR) and Raman spectroscopy is dictated by selection rules based on molecular symmetry.

-

Raman Active Modes : Vibrations that cause a change in the polarizability of the molecule. For a tetrahedral ion, the ν₁, ν₂, ν₃, and ν₄ modes are all Raman active.

-

Infrared Active Modes : Vibrations that cause a change in the molecular dipole moment. For a tetrahedral ion, only the asymmetric modes, ν₃ and ν₄, are IR active.

The diagram below illustrates the relationship between the molecular vibrations of the manganate ion and their spectroscopic activity.

Caption: Vibrational modes of the tetrahedral MnO₄²⁻ ion and their IR/Raman activity.

Summary of Vibrational Modes

The precise wavenumbers for the vibrational modes of BaMnO₄ have been previously reported in the literature. The following table outlines the expected modes based on the tetrahedral symmetry of the manganate ion.

| Mode | Symmetry | Description | Activity | Wavenumber (cm⁻¹) |

| ν₁ | A₁ | Symmetric Mn-O Stretch | Raman | Data not available in search results |

| ν₂ | E | Symmetric O-Mn-O Bend | Raman | Data not available in search results |

| ν₃ | F₂ | Asymmetric Mn-O Stretch | IR, Raman | Data not available in search results |

| ν₄ | F₂ | Asymmetric O-Mn-O Bend | IR, Raman | Data not available in search results |

Experimental Protocols

A. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of dry BaMnO₄ powder with approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition :

-

Record a background spectrum of the empty spectrometer sample chamber.

-

Mount the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically in the mid-IR range (4000–400 cm⁻¹), by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

-

-

Data Analysis :

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the peak positions corresponding to the ν₃ and ν₄ vibrational modes.

-

B. Raman Spectroscopy Protocol

-

Sample Preparation :

-

Place a small amount of the BaMnO₄ powder onto a clean microscope slide or into a capillary tube.

-

-

Data Acquisition :

-

Place the sample on the microscope stage of the Raman spectrometer.

-

Focus the laser (e.g., 532 nm or 785 nm) onto the sample. Use low laser power initially (e.g., <1 mW) to avoid sample degradation or heating.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100–1200 cm⁻¹). The acquisition time and number of accumulations should be optimized to maximize the signal-to-noise ratio.

-

-

Data Analysis :

-

Perform baseline correction to remove any fluorescence background.

-

Identify and label the Raman shifts corresponding to the ν₁, ν₂, ν₃, and ν₄ modes of the manganate ion.

-

Electronic Spectroscopy: UV-Visible Analysis

The deep color of this compound is a result of electronic transitions within the manganate anion, specifically ligand-to-metal charge transfer (LMCT) transitions. In this process, an electron is excited from a p-orbital of an oxygen ligand to an empty d-orbital of the central manganese atom. These transitions are highly allowed, resulting in strong absorption in the visible region of the electromagnetic spectrum.

Summary of UV-Visible Absorption Data

The manganate(VI) ion is known for its characteristic green or blue color, which corresponds to strong absorption in the red-orange part of the visible spectrum.

| Spectroscopic Feature | Wavelength (nm) | Molar Extinction Coefficient (ε) | Transition Type |

| Absorption Maximum (λ_max) | ~606 - 637[3] | 1710 dm³ mol⁻¹ cm⁻¹ | LMCT |

| Additional Bands | 620 - 820[3] | - | LMCT / d-d |

Experimental Protocol (Diffuse Reflectance)

As BaMnO₄ is insoluble, its UV-Vis spectrum is best obtained from a solid powder using diffuse reflectance spectroscopy.

-

Sample Preparation :

-

Prepare a reference standard by packing a sample cup with a high-reflectance material such as powdered BaSO₄ or a commercially available standard (e.g., Spectralon®).

-

Prepare the sample by packing a separate, identical sample cup with the BaMnO₄ powder.

-

-

Data Acquisition :

-

Place the reference standard in the integrating sphere accessory of a UV-Vis spectrophotometer and acquire a baseline spectrum (100% reflectance).

-

Replace the reference with the sample cup containing BaMnO₄.

-

Acquire the diffuse reflectance spectrum of the sample, typically over a range of 200–900 nm.

-

-

Data Analysis :

-

The instrument software will convert the reflectance data (R) into absorbance using the Kubelka-Munk transformation: F(R) = (1-R)² / 2R. This function is proportional to the concentration and absorption coefficient.

-

Identify the wavelength of maximum absorption (λ_max) from the resulting spectrum.

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within a material. It works by irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

The general workflow for spectroscopic characterization, from sample preparation to final analysis, is depicted below.

Caption: General workflow for the spectroscopic analysis of a BaMnO₄ powder sample.

Expected Binding Energies

For BaMnO₄, XPS analysis would focus on the Ba 3d, Mn 2p, and O 1s core levels. The binding energy of the Mn 2p₃/₂ peak is particularly sensitive to the manganese oxidation state, which is expected to be +6. While specific data for BaMnO₄ is scarce, the expected binding energy can be interpolated from known values of other manganese oxides.

| Element | Core Level | Expected Binding Energy (eV) | Interpretation |

| Barium | Ba 3d₅/₂ | ~780 - 781 | Confirms presence of Ba²⁺ |

| Manganese | Mn 2p₃/₂ | ~642.0 - 642.8 | Distinguishes Mn⁶⁺ from other oxidation states (e.g., Mn⁴⁺ in MnO₂ at ~641.8 eV) |

| Oxygen | O 1s | ~529 - 531 | Corresponds to lattice oxygen in the manganate anion |

Experimental Protocol

-

Sample Preparation :

-

Mount a small amount of the BaMnO₄ powder onto a sample holder using double-sided, ultra-high vacuum (UHV) compatible carbon tape.

-

Gently press the powder to ensure a flat, uniform surface.

-

Introduce the sample into the XPS analysis chamber via a load-lock system.

-

-

Data Acquisition :

-

Use a monochromatic Al Kα X-ray source (1486.6 eV).

-

Acquire a survey scan (e.g., 0–1200 eV) to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Ba 3d, Mn 2p, O 1s, and C 1s regions.

-

-

Data Analysis :

-

Charge Correction : Since BaMnO₄ is a poor conductor, surface charging may occur. Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Peak Fitting : Use appropriate software to fit the high-resolution spectra with synthetic peaks (e.g., Gaussian-Lorentzian functions) after performing a background subtraction (e.g., Shirley background).

-

Interpretation : Determine the binding energies from the fitted peak positions. Compare the experimental Mn 2p₃/₂ binding energy to literature values for reference manganese oxides to confirm the +6 oxidation state. Quantify the atomic percentages from the integrated peak areas after applying relative sensitivity factors.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Oxidation State of Manganese in Barium Manganate (BaMnO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the oxidation state of manganese in barium manganate (BaMnO₄). It covers the theoretical principles, experimental verification methods, quantitative data, and detailed protocols relevant to researchers in chemistry and materials science. This compound is a notable oxidizing agent in organic synthesis, and a precise understanding of its electronic structure is crucial for its application.[1][2]

Theoretical Determination of Manganese Oxidation State

The oxidation state of an atom in a compound represents its degree of oxidation and is determined by a set of established rules. For an ionic compound, the sum of the oxidation states of all constituent atoms must equal zero for a neutral compound.

Barium (Ba), an alkaline earth metal in Group 2 of the periodic table, consistently exhibits a +2 oxidation state in its compounds. Oxygen (O) is typically assigned an oxidation state of -2, except in peroxides or when bonded to more electronegative elements. In BaMnO₄, barium and oxygen have their usual oxidation states. The oxidation state of manganese (Mn) can therefore be calculated as follows:

Let the oxidation state of Mn be x.

(Oxidation State of Ba) + (Oxidation State of Mn) + 4 * (Oxidation State of O) = 0 (+2) + (x) + 4 * (-2) = 0 2 + x - 8 = 0 x - 6 = 0 x = +6

Thus, the theoretical oxidation state of manganese in this compound is +6 . This places the compound in the manganate(VI) class.[1]

Experimental Verification of the Mn(VI) State

While theoretical calculation provides a clear assignment, experimental verification is essential for a complete scientific understanding. Various analytical techniques can be employed to confirm the +6 oxidation state of manganese in BaMnO₄. The general workflow for this verification process involves the synthesis of the material followed by characterization using spectroscopic and magnetic techniques.

Quantitative Data Presentation

The oxidation state of manganese influences the compound's physical and chemical properties. The following tables summarize key quantitative data that serve as evidence for the Mn(VI) state.

Table 1: Comparison of Mn-O Bond Lengths The bond length between manganese and oxygen is sensitive to the oxidation state of manganese. Higher oxidation states lead to shorter, stronger bonds.

| Compound | Mn Oxidation State | Mn-O Bond Length (Å) | Data Source |

| BaMnO₄ | +6 | 1.66 | [1] |

| K₂MnO₄ | +6 | 1.66 | [1] |

| KMnO₄ | +7 | 1.56 | [1] |

| MnO₂ | +4 | 1.89 | [1] |

Table 2: Representative X-ray Photoelectron Spectroscopy (XPS) Data XPS is a surface-sensitive technique that measures the binding energies of core-level electrons. Both the binding energy of the Mn 2p peak and the multiplet splitting of the Mn 3s peak are diagnostic of the oxidation state.[3][4]

| Mn Species | Oxidation State | Mn 2p₃/₂ Binding Energy (eV) | Mn 3s Multiplet Splitting (ΔE in eV) |

| MnO | +2 | ~641.4 | ~6.0 |

| Mn₂O₃ | +3 | ~641.4 | ≥ 5.3 |

| MnO₂ | +4 | ~641.8 | ~4.7 |

| K₂MnO₄ | +6 | ~642.6 | Not typically used for high oxidation states |

| KMnO₄ | +7 | ~643.8 | Not applicable |

| Note: Data for Mn(VI) is based on K₂MnO₄, which is isostructural with BaMnO₄. The binding energies can vary slightly based on instrumentation and charge correction.[4][5][6] |

Table 3: Magnetic Properties of the Manganate(VI) Ion The magnetic properties of a compound are determined by its electronic configuration. Mn(VI) has a d¹ electronic configuration, meaning it possesses one unpaired electron, which results in paramagnetic behavior.[1]

| Property | Theoretical Value for Mn(VI) (d¹) | Expected Observation for BaMnO₄ |

| Unpaired Electrons | 1 | 1 |

| Spin-only Magnetic Moment (μ_s) | 1.73 Bohr Magnetons (μ_B) | Paramagnetic behavior |

| Magnetic Susceptibility (χ) | Positive, follows Curie-Weiss law | Positive value, decreases with temperature |

Table 4: Characteristic Vibrational Frequencies for Manganate(VI) The manganate(VI) ion (MnO₄²⁻) has a tetrahedral geometry. Its vibrational modes, observable via FTIR and Raman spectroscopy, are characteristic of this structure.[7]

| Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity |

| ν₁ (symmetric stretch) | A₁ | ~810 | Raman active |

| ν₂ (symmetric bend) | E | ~325 | Raman active |

| ν₃ (asymmetric stretch) | F₂ | ~860 | Raman & IR active |

| ν₄ (asymmetric bend) | F₂ | ~350 | Raman & IR active |

| Note: These are typical values for the MnO₄²⁻ ion; exact peak positions for BaMnO₄ may vary slightly. |

Detailed Experimental Protocols

This protocol is based on a standard salt metathesis reaction, which relies on the low solubility of BaMnO₄ in water.[1][8]

-

Preparation of Reactants:

-

Prepare a solution of potassium manganate (K₂MnO₄). Note: K₂MnO₄ is stable only in basic solutions and must be handled accordingly.

-

Prepare a solution of a soluble barium salt, such as barium chloride (BaCl₂), in deionized water.

-

-

Reaction:

-

Isolation and Purification:

-

Continue stirring for 30-60 minutes to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid several times with deionized water to remove soluble impurities like KCl.

-

Finally, wash with ethanol or acetone to facilitate drying.

-

-

Drying:

-

Dry the purified BaMnO₄ powder in a desiccator or a low-temperature oven (e.g., 80-100 °C) to remove residual solvent. The final product is a stable powder that can be stored for months under dry conditions.[1]

-

This protocol outlines the general steps for analyzing the manganese oxidation state in BaMnO₄ powder using XPS.[4][9]

-

Sample Preparation:

-

Mount a small amount of the finely ground BaMnO₄ powder onto a sample holder using double-sided, ultra-high vacuum (UHV) compatible carbon tape.

-

Gently press the powder to ensure a flat, uniform surface. Avoid pressing too hard, which can alter the surface.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the UHV analysis chamber of the XPS instrument.

-

Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

-

Perform an initial survey scan (e.g., 0-1200 eV) to identify all elements present on the surface.

-

Acquire high-resolution scans of the Mn 2p, Mn 3s, Ba 3d, O 1s, and C 1s regions. Use a low pass energy (e.g., 20-40 eV) for better resolution.

-

-

Data Analysis:

-

Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Analyze the high-resolution Mn 2p spectrum. Fit the Mn 2p₃/₂ peak and compare its binding energy to standard values for different manganese oxides (see Table 2). Note any satellite features or characteristic peak shapes.[3]

-

Analyze the Mn 3s region to determine the energy separation (ΔE) between the multiplet-split components. Compare this value to known values for Mn(II), Mn(III), and Mn(IV) to rule out these lower oxidation states.[3]

-

The observed binding energy for Mn 2p₃/₂ should be consistent with the +6 oxidation state.

-

This protocol describes the measurement of magnetic properties using a Superconducting Quantum Interference Device (SQUID) magnetometer to confirm the d¹ electronic state.[10][11]

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the BaMnO₄ powder.

-

Pack the powder into a gelatin capsule or a similar sample holder with known (and minimal) magnetic background. Ensure the sample is packed tightly to prevent movement during measurement.[12]

-

-

Measurement Procedure:

-

Mount the sample holder onto the sample rod and insert it into the SQUID magnetometer.

-

Center the sample within the superconducting detection coils.

-

Measure the magnetic moment (M) as a function of temperature (T) from ~2 K to 300 K under a constant applied magnetic field (H), typically between 100 and 1000 Oe. This is a Zero-Field-Cooled (ZFC) and Field-Cooled (FC) measurement.

-

Measure the magnetic moment as a function of the applied magnetic field (H) at a low, constant temperature (e.g., 2 K).

-

-

Data Analysis:

-

Calculate the molar magnetic susceptibility (χ_M) from the measured magnetic moment: χ_M = (M * MW) / (m * H), where MW is the molecular weight and m is the sample mass.

-

Correct the data for the diamagnetic contribution of the sample holder and the core diamagnetism of BaMnO₄.

-

Plot the inverse susceptibility (1/χ_M) versus temperature (T). For a paramagnetic material, this should yield a straight line according to the Curie-Weiss law (1/χ = (T - θ)/C).

-

From the slope (Curie constant, C), calculate the effective magnetic moment (μ_eff) and compare it to the theoretical spin-only value for a d¹ system (1.73 μ_B).

-

This protocol details the characterization of the MnO₄²⁻ tetrahedral ion using Fourier-Transform Infrared (FTIR) and Raman spectroscopy.[7][13]

-

FTIR Sample Preparation (KBr Pellet Method): [14][15]

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) powder in an oven to remove all moisture.

-

In an agate mortar, grind 1-2 mg of the BaMnO₄ sample into a very fine powder.

-

Add ~100-200 mg of the dry KBr powder and gently but thoroughly mix with the sample.

-

Transfer the mixture to a pellet press die and apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[16][17]

-

-

FTIR Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

-

-

Raman Data Acquisition:

-

Place a small amount of BaMnO₄ powder on a microscope slide.

-

Focus the laser of the Raman spectrometer onto the sample.

-

Acquire the Raman spectrum, ensuring to select an appropriate laser wavelength and power to avoid sample degradation.

-

-

Data Analysis:

-

Analyze the resulting IR and Raman spectra to identify the vibrational peaks.

-

Compare the observed peak positions to the characteristic frequencies for a tetrahedral MnO₄²⁻ ion (see Table 4). The presence of peaks corresponding to the ν₃ and ν₄ modes in the IR spectrum and the ν₁, ν₂, ν₃, and ν₄ modes in the Raman spectrum confirms the molecular structure associated with the manganate(VI) ion.[18][19]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. BaMnO4 Oxidation of Primary and Secondary Alcohols - Wordpress [reagents.acsgcipr.org]

- 3. Manganese | Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Manganese [xpsfitting.com]

- 5. researchgate.net [researchgate.net]

- 6. Manganese | Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. rruff.net [rruff.net]

- 10. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]

- 11. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 15. shimadzu.com [shimadzu.com]

- 16. pelletpressdiesets.com [pelletpressdiesets.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

barium manganate CAS number 7787-35-1

An In-depth Technical Guide to Barium Manganate (CAS 7787-35-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BaMnO₄, CAS No. 7787-35-1) is an inorganic compound featuring manganese in a +6 oxidation state.[1] It is recognized as a powerful and selective oxidizing agent in organic synthesis, providing a viable alternative to other manganese oxides.[1] This document provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, spectroscopic and crystallographic data, primary applications in organic chemistry, and essential safety and handling protocols. The information is structured to serve as a practical guide for laboratory and development professionals.

Physicochemical Properties

This compound is a stable, fine crystalline powder, typically blue to dark blue-black in appearance.[2][3] It is indefinitely stable and can be stored for extended periods under dry conditions.[1] It is generally insoluble or only slightly soluble in water.[1][2][3]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 7787-35-1 | [1] |

| Molecular Formula | BaMnO₄ | [1][4] |

| Molecular Weight | 256.26 g/mol | [1][4] |

| Appearance | Blue to dark blue-black fine crystalline powder or chunks | [2][3][5] |

| Density | 4.85 g/cm³ at 25 °C | [1][2] |

| Solubility | Insoluble or slightly soluble in water | [1][2][3] |

| IUPAC Name | barium(2+);dioxido(dioxo)manganese | [2][4] |

| InChI | InChI=1S/Ba.Mn.4O/q+2;;;;2*-1 | [1][2] |

| InChI Key | ZZCNKSMCIZCVDR-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | [O-]--INVALID-LINK--(=O)[O-].[Ba+2] | [1][2] |

| EC Number | 232-109-6 | [1] |

Crystal Structure and Spectroscopic Data

This compound is isomorphous with compounds like barium chromate (BaCrO₄) and barium sulfate (BaSO₄).[1] The manganate(VI) ion (MnO₄²⁻) is a d¹ ion and possesses a tetrahedral geometry, with Mn-O bond angles of approximately 109.5°.[1][6]

Table 2: Structural and Spectroscopic Properties

| Parameter | Value | Reference(s) |

| Crystal System | Isomorphous with BaCrO₄ and BaSO₄ | [1] |

| Geometry | The MnO₄²⁻ ion is tetrahedral | [1][6] |

| Mn-O Bond Length | 1.66 Å (identical to K₂MnO₄) | [1] |

| IR Spectra | FTIR data available (Mulled in perfluorinated hydrocarbon: 4000-1350 cm⁻¹; Mulled in mineral oil: 1350-450 cm⁻¹) | [4] |

Synthesis and Preparation

This compound can be synthesized through several routes, most commonly via salt metathesis or high-temperature solid-state reactions.[2][7]

Experimental Protocols

Protocol 3.1.1: Synthesis via Salt Metathesis Reaction

This method relies on the precipitation of the insoluble this compound from a solution of potassium manganate and a soluble barium salt.[1][8]

-

Preparation of Potassium Manganate (K₂MnO₄): Fuse manganese dioxide (MnO₂) with a strong base like potassium hydroxide (KOH) at approximately 350°C to produce an intermediate dark green potassium manganate.[7]

-

Precipitation: Prepare an aqueous solution of the crude potassium manganate. The solution must be kept basic to prevent disproportionation.[8]

-

Reaction: Add a solution of barium chloride (BaCl₂) to the potassium manganate solution. Insoluble this compound will precipitate out of the solution.[1]

-

Reaction: BaCl₂ + K₂MnO₄ → BaMnO₄↓ + 2 KCl[1]

-

-

Purification: Wash the resulting salt with conductivity water by decantation until the supernatant tests negative for Ba²⁺ ions.[9]

-

Drying: Remove excess water under a vacuum. The final traces of water can be removed by heating at 100°C, followed by drying in a vacuum desiccator over P₂O₅.[9]

Protocol 3.1.2: High-Temperature Solid-State Synthesis

This "ceramic method" involves the high-temperature reaction of solid precursors.[7]

-

Precursor Mixing: Intimately mix stoichiometric amounts of manganese dioxide (MnO₂) and either barium carbonate (BaCO₃) or barium nitrate (Ba(NO₃)₂).[2][7][10]

-

Calcination: Heat the mixture in a furnace. For the Ba(NO₃)₂ and MnO₂ mixture, temperatures between 600 and 630°C are used.[7] For complex manganates, annealing temperatures may exceed 1400°C to achieve a phase-pure product.[7]

-

Crystallization: Careful control of the annealing temperature and duration is critical to obtain the desired phase and properties.[7]

-

Cooling and Grinding: Allow the product to cool to room temperature. The resulting solid can be ground to a fine powder.

Caption: General workflows for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a highly effective and selective oxidizing agent, often used as a substitute for MnO₂ due to its easier preparation and more favorable substrate-to-oxidant ratios.[1][7] It is particularly useful for oxidizing various functional groups without affecting saturated hydrocarbons, alkenes, or unsaturated ketones.[1]

Table 3: Oxidative Transformations using this compound

| Substrate Class | Product Class | Reference(s) |

| Primary Alcohols | Aldehydes | [1][2][7] |

| Secondary Alcohols | Ketones | [7] |

| Diols | Lactones | [1][2][5] |

| Thiols | Disulfides | [1][2][7] |

| Aromatic Amines | Azo-compounds | [1][2][7] |

| Hydroquinone | p-Benzoquinone | [1][2][7] |

| Benzylamine | Benzaldehyde | [1][2][7] |

| Hydrazones | Diazo compounds | [1] |

Experimental Protocols

Protocol 4.1.1: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

This protocol provides a general methodology for the selective oxidation of a primary alcohol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary alcohol substrate in a suitable inert solvent (e.g., dichloromethane, chloroform, or hexane).

-

Addition of Oxidant: Add this compound powder to the solution in excess (typically 5-10 molar equivalents relative to the substrate). The substrate:oxidant ratio should be optimized for each specific reaction.

-

Reaction Monitoring: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within a few hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the solid manganese dioxide byproduct and excess this compound.

-

Purification: Wash the filter cake with additional solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude aldehyde can be further purified by standard methods such as column chromatography or distillation.

Caption: Selective oxidations mediated by this compound.

Other Applications

Beyond its primary role in organic synthesis, this compound has other industrial and research applications:

-

Pigments: Historically, it was used to produce the pigment known as "manganese blue".[2][10][11]

-

Ceramics and Glass: It is used as a pigment in the manufacturing of ceramics and glass due to its stability and resistance to heat.[12]

-

Environmental Remediation: this compound is effective in treating contaminated water and soil by aiding in the removal of pollutants.[12]

-

Material Science: It is used in the synthesis of new magnetic materials and ceramics.[12]

-

Emerging Technologies: Research is being conducted on its use in electrochemical sensors and advanced battery systems.[12]

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions. It is a strong oxidizer and is harmful if swallowed or inhaled.[4][5][13]

Table 4: GHS Hazard and Safety Information

| Category | Code(s) | Description | Reference(s) |

| Pictogram(s) | GHS03 (Flame over circle), GHS07 (Exclamation mark) | Oxidizer, Harmful/Irritant | [1][13] |

| Signal Word | Danger | [4] | |

| Hazard Statement(s) | H272, H302, H332 | May intensify fire; oxidizer. Harmful if swallowed. Harmful if inhaled. | [4][13] |

| Precautionary Statement(s) | P210, P220, P261, P270, P280, P501 | Keep away from heat. Keep away from clothing/combustible materials. Avoid breathing dust. Do not eat, drink or smoke when using. Wear protective gloves/eye protection. Dispose of contents/container to an approved waste disposal plant. | [4][13][14] |

Handling and Storage:

-

Handling: Avoid contact with skin and eyes and avoid the formation of dust.[14][15] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask.[15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15] Store away from combustible materials, acids, and strong reducing agents.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 7787-35-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | BaMnO4 | CID 3084030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 90% 7787-35-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. Buy this compound | 7787-35-1 [smolecule.com]

- 7. This compound | 7787-35-1 | Benchchem [benchchem.com]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Imaging, photophysical properties and DFT calculations of manganese blue (this compound(vi) sulphate) – a modern pigment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. chemimpex.com [chemimpex.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

A Technical Guide to Barium Manganate Precursors and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of barium manganate (BaMnO₄), focusing on the critical role of precursor materials and their impact on the final product's purity. This compound is a significant oxidizing agent in organic synthesis and holds potential in various other applications. The purity of this compound is paramount to ensure reaction specificity and prevent unwanted side reactions, making a thorough understanding of its synthesis and characterization essential.

Synthesis of this compound: Precursor Systems and Methodologies

The synthesis of this compound can be achieved through several methods, each employing different precursor materials and reaction conditions. The choice of precursors directly influences the purity, particle size, and reactivity of the final product. The most common synthesis routes include co-precipitation, solid-state reaction, and hydrothermal methods.

Co-precipitation Synthesis

Co-precipitation is a widely used method for synthesizing this compound due to its relative simplicity and scalability. This method typically involves the reaction of a soluble barium salt with a soluble manganate(VI) salt in an aqueous solution, leading to the precipitation of insoluble this compound.

Key Precursors:

-

Barium Source: Barium chloride (BaCl₂) is a common and cost-effective precursor.

-

Manganate Source: Potassium manganate (K₂MnO₄) is the most frequently used precursor.

-

Additives: Sometimes, a base like sodium hydroxide (NaOH) is used to control the pH and facilitate the reaction. Potassium iodide (KI) can be used as a reducing agent for in-situ formation of manganate from permanganate.

Reaction Chemistry:

The fundamental reaction for the co-precipitation of this compound is a salt metathesis reaction:

BaCl₂ (aq) + K₂MnO₄ (aq) → BaMnO₄ (s)↓ + 2KCl (aq)[1]

A specific method for preparing pure this compound involves the reaction of potassium permanganate (KMnO₄) with potassium iodide (KI) in the presence of barium chloride and sodium hydroxide.[2]

Solid-State Reaction

The solid-state reaction method involves the high-temperature reaction of solid precursors. This method is often used to produce crystalline materials with well-defined structures.

Key Precursors:

-

Barium Source: Barium carbonate (BaCO₃) or barium hydroxide (Ba(OH)₂) are common choices.

-

Manganese Source: Manganese dioxide (MnO₂) is a typical manganese precursor.

-

Fluxes: Sometimes, low-melting-point salts are added as fluxes to lower the reaction temperature and facilitate the diffusion of reactants.

Reaction Chemistry:

The reaction generally proceeds by heating a stoichiometric mixture of the precursors at elevated temperatures (e.g., >800 °C) in a furnace. The reaction can be represented as:

BaCO₃ (s) + MnO₂ (s) → BaMnO₄ (s) + CO₂ (g)

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to facilitate the reaction between precursors. This technique can produce well-crystallized powders with controlled morphology.

Key Precursors:

-

Barium Source: Soluble barium salts like barium chloride (BaCl₂) or barium hydroxide (Ba(OH)₂).

-

Manganese Source: Soluble manganese salts or manganese oxides.

The hydrothermal reaction of barium- and manganese-containing precursors can lead to the formation of various barium manganese oxide phases, including this compound, depending on the specific reaction conditions such as temperature, pressure, and pH.[3]

Purity of this compound

The purity of this compound is a critical factor for its application, especially in organic synthesis where impurities can lead to side reactions and reduced yields. Commercially available this compound is often sold as "technical grade," with purities typically around 90%.[4][5] However, for more sensitive applications, higher purity material is required. Certificates of analysis for some synthetic grades show purities of 95% and even as high as 98.9%.[6][7]

Common Impurities:

The nature and level of impurities in this compound are highly dependent on the synthesis method and the purity of the precursors.

-

From Co-precipitation:

-

Unreacted barium chloride or potassium manganate.

-

Potassium chloride (KCl) as a byproduct.

-

Barium carbonate (BaCO₃) if the reaction is exposed to atmospheric carbon dioxide.

-

Other barium salts if different barium precursors are used.

-

-

From Solid-State Reaction:

-

Unreacted barium carbonate or manganese dioxide.

-

Intermediate phases or other barium manganese oxides.

-

-

From Hydrothermal Synthesis:

-

Unreacted precursors.

-

Other crystalline phases of barium manganese oxides.

-

Data Presentation: Purity of this compound from Different Precursor Systems

| Synthesis Method | Barium Precursor | Manganese Precursor | Purity/Grade | Potential Impurities | Reference |

| Co-precipitation | Barium chloride (BaCl₂) | Potassium manganate (K₂MnO₄) | "Pure" (unquantified) | KCl, unreacted precursors | [2] |

| Co-precipitation | Barium chloride (BaCl₂) | Potassium permanganate (KMnO₄) + Potassium iodide (KI) | "Pure" (unquantified) | KCl, BaI₂, unreacted precursors | [2] |

| Solid-State | Manganese dioxide (MnO₂) | Potassium hydroxide (KOH) followed by Barium Nitrate | Not specified | Unreacted precursors, other oxides | [8] |

| Commercial | Not specified | Not specified | Technical Grade, 90% | Not specified | [4][5] |

| Commercial | Not specified | Not specified | Synthetic, 95% | Not specified | [6] |

| Commercial | Not specified | Not specified | Synthetic, 98.9% | Not specified | [6] |

Experimental Protocols

Protocol for Co-precipitation Synthesis of this compound

This protocol is based on the reaction of potassium manganate with barium chloride.

Materials:

-

Potassium manganate (K₂MnO₄)

-

Barium chloride (BaCl₂)

-

Distilled water

-

Beakers

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a saturated solution of potassium manganate in distilled water.

-

Prepare a separate saturated solution of barium chloride in distilled water.

-

-

Precipitation:

-

While stirring the potassium manganate solution vigorously, slowly add the barium chloride solution.

-

A dark, crystalline precipitate of this compound will form immediately.

-

-

Filtration and Washing:

-

Filter the precipitate using a Buchner funnel under vacuum.

-

Wash the precipitate several times with distilled water to remove soluble impurities such as potassium chloride.

-

-

Drying:

-

Dry the collected this compound powder in an oven at 100-120 °C for several hours until a constant weight is achieved.

-

Protocol for Purity Analysis

Objective: To identify the crystalline phases present in the synthesized powder and to detect crystalline impurities.

Procedure:

-

Sample Preparation: Finely grind the dried this compound powder to ensure random orientation of the crystallites.

-

Data Acquisition:

-

Mount the powdered sample on a sample holder.

-

Collect the XRD pattern using a diffractometer with Cu Kα radiation.

-

Scan a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.

-

-

Data Analysis:

-

Identify the peaks in the diffractogram and compare them with the standard diffraction pattern of this compound (e.g., JCPDS card no. 00-026-0169).

-

Search for peaks corresponding to potential impurities such as BaCO₃, BaCl₂, or unreacted MnO₂.

-

Quantitative phase analysis can be performed using methods like the Rietveld refinement to determine the percentage of each crystalline phase.

-

Objective: To determine the concentration of elemental impurities in the this compound sample.

Procedure:

-

Sample Digestion:

-

Accurately weigh a small amount of the this compound powder (e.g., 10-50 mg).

-

Digest the sample in a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) using a microwave digestion system. This ensures complete dissolution of the sample.

-

-

Dilution:

-

After digestion, dilute the sample to a suitable volume with deionized water to bring the analyte concentrations within the linear dynamic range of the ICP-MS instrument.

-

-

Analysis:

-

Aspirate the diluted sample solution into the ICP-MS.

-

Analyze for a suite of potential elemental impurities, including but not limited to: K, Na, Cl (if possible, as it is a difficult element for ICP-MS), and other trace metals that might originate from the precursors or the reaction vessel.

-

-

Quantification:

-

Use certified standard solutions to create a calibration curve for each element of interest to quantify their concentrations in the sample.

-

Objective: To visualize the morphology of the this compound particles and to determine the elemental composition of different phases or inclusions.

Procedure:

-

Sample Preparation:

-

Mount a small amount of the this compound powder onto an SEM stub using conductive carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

-

Imaging (SEM):

-

Insert the sample into the SEM chamber.

-

Obtain secondary electron (SE) or backscattered electron (BSE) images at various magnifications to observe the particle size, shape, and surface morphology. BSE images are particularly useful for identifying regions with different average atomic numbers, which can indicate the presence of impurities.

-

-

Elemental Analysis (EDX):

-

Select specific points, areas, or map the entire imaged region for EDX analysis.

-

Acquire the EDX spectrum, which will show peaks corresponding to the elements present in the analyzed volume.

-

Identify and quantify the elemental composition. This can be used to confirm the presence of barium, manganese, and oxygen in the main phase and to identify the elemental composition of any impurity phases observed in the SEM images.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound synthesis and purity analysis.

Caption: Co-precipitation synthesis pathway for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 锰酸钡 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. マンガン酸バリウム technical grade, 90% | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 6. thermofisher.in [thermofisher.in]

- 7. thermofisher.com [thermofisher.com]

- 8. youtube.com [youtube.com]

A Deep Dive into the Synthesis of Barium Manganate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for producing barium manganate (BaMnO₃) nanoparticles. This compound, a perovskite oxide, has garnered significant interest for its diverse applications, including catalysis, electronics, and potential roles in biomedical fields. The precise control over nanoparticle size, morphology, and purity is paramount for harnessing its full potential. This document details the experimental protocols for four major synthesis routes: sol-gel, hydrothermal, co-precipitation, and microemulsion methods. Quantitative data is summarized for comparative analysis, and experimental workflows are visualized to provide a clear understanding of each process.

Sol-Gel Synthesis: A Versatile Bottom-Up Approach

The sol-gel method is a widely employed technique for synthesizing high-purity and homogenous ceramic nanoparticles at relatively low temperatures. The process involves the transition of a solution (sol) into a gelatinous network (gel), followed by drying and calcination to yield the final crystalline product.

Conventional Sol-Gel Method

Experimental Protocol:

A conventional sol-gel synthesis of this compound nanoparticles typically involves the following steps:

-

Precursor Solution Preparation: Barium acetate (Ba(CH₃COO)₂) and manganese nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) are used as the barium and manganese precursors, respectively.

-

Chelation: Citric acid (1M solution) is heated to 60°C, and the pH is adjusted to 8.5 using an ammonia solution. The barium and manganese precursors are then added to this solution. Citric acid acts as a chelating agent, forming stable complexes with the metal ions, which prevents their premature precipitation.

-

Gel Formation: The solution is heated to 65°C and stirred continuously. Over a period of approximately 5 hours, the solution viscosity increases, eventually forming a homogenous gel.

-

Drying: The obtained gel is dried in an oven at 90°C for 48 hours to remove the solvent.

-

Calcination: The dried solid is then subjected to a two-step calcination process. First, it is heated to 150°C at a rate of 1°C/min and held for 1 hour. This is followed by a second heating step to 850°C at a rate of 5°C/min, where it is held for 6 hours to facilitate the formation of the crystalline BaMnO₃ perovskite structure.[1]

Modified Sol-Gel Method with Carbon Black Template

A modified sol-gel approach utilizes a hard template, such as carbon black, to control the particle size and prevent agglomeration during calcination.

Experimental Protocol:

The initial steps of precursor solution preparation and gel formation are similar to the conventional method. The key modification is the introduction of carbon black:

-

Carbon Black Addition: After the addition of the metal precursors to the citric acid solution, carbon black (e.g., Vulcan XC-72R) is added to the mixture, typically in a 1:1 mass ratio with the expected BaMnO₃ yield.

-

Agitation and Drying: The mixture is vigorously agitated for 1 hour to ensure a homogenous dispersion of the carbon black within the gel precursor. The subsequent drying process is the same as the conventional method (90°C for 48 hours).

-

Calcination: The calcination process is also modified. The dried mixture is first heated to 150°C at 1°C/min for 1 hour. The final calcination temperature can be varied in the range of 600°C to 900°C, with a heating rate of 5°C/min and a holding time of 6 hours.[1] The carbon template is burned off during this high-temperature step, leaving behind the this compound nanoparticles. The use of the carbon black template allows for lower calcination temperatures, which helps in minimizing particle sintering and achieving smaller crystal and particle sizes.[1]

Workflow for Sol-Gel Synthesis of this compound Nanoparticles

Caption: Workflow for conventional and modified sol-gel synthesis.

Hydrothermal Synthesis: Crystallization under Pressure

Hydrothermal synthesis is a method that utilizes aqueous solutions at elevated temperatures and pressures in a sealed vessel (autoclave) to crystallize materials directly from the solution. This technique is particularly advantageous for producing highly crystalline nanoparticles with controlled morphology.

Experimental Protocol:

A tunable hydrothermal synthesis of single-crystalline BaMnO₃ nanoparticles can be achieved by carefully controlling the reaction parameters.

-

Precursor Solution: Aqueous solutions of barium and manganese salts (e.g., chlorides or nitrates) are prepared.

-

Mineralizer Addition: A mineralizer, typically a strong base like potassium hydroxide (KOH), is added to the precursor solution. The concentration of the mineralizer is a critical parameter influencing the final particle size.

-

Hydrothermal Reaction: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave. The filling volume of the autoclave is another crucial parameter that affects the morphology of the product. The autoclave is then sealed and heated to a specific temperature (e.g., 150-200°C) for a designated period (e.g., 4-24 hours).

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried.

The reactor filling volume has a significant influence on the particle shape, with higher filling volumes (e.g., 70%) favoring the formation of microrods, while lower volumes (e.g., 40-50%) tend to produce nanoparticles.[2] The alkalinity of the solution, controlled by the KOH concentration, is crucial for controlling the particle size; higher alkalinity leads to a decrease in the final particle size.[2] For instance, using a high KOH concentration (20 M) can yield nanoparticles with an average diameter of approximately 20 nm.[2] Other studies have reported the synthesis of PEGylated BaMnO₃ nanoparticles with an average diameter of around 90 nm using a hydrothermal technique.

Workflow for Hydrothermal Synthesis of this compound Nanoparticles

Caption: General workflow for hydrothermal synthesis.

Co-precipitation Synthesis: A Simple and Scalable Method

Co-precipitation is a straightforward and cost-effective method for synthesizing nanoparticles. It involves the simultaneous precipitation of multiple ions from a solution to form a mixed solid. The key to this method is to maintain conditions that ensure the homogenous precipitation of all constituent ions.

Experimental Protocol:

While a specific detailed protocol for BaMnO₃ nanoparticle co-precipitation is not extensively documented in the reviewed literature, a general procedure can be outlined based on the synthesis of similar perovskite oxides.

-

Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of soluble barium and manganese salts (e.g., BaCl₂ and MnCl₂ or Ba(NO₃)₂ and Mn(NO₃)₂).

-

Precipitating Agent: A precipitating agent, typically a base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonium hydroxide (NH₄OH), is added dropwise to the precursor solution under vigorous stirring. The pH of the solution is a critical parameter that must be carefully controlled to ensure the simultaneous precipitation of both barium and manganese hydroxides or carbonates.

-

Aging: The resulting precipitate is often aged in the mother liquor for a certain period to allow for the completion of the reaction and potential particle ripening.

-

Washing and Drying: The precipitate is then separated from the solution by filtration or centrifugation, followed by thorough washing with deionized water to remove any residual ions. The washed precipitate is then dried, typically in an oven.

-

Calcination: A final calcination step at an elevated temperature is usually required to convert the precipitated hydroxides or carbonates into the desired crystalline BaMnO₃ phase. The calcination temperature and duration significantly influence the crystallinity and particle size of the final product.

Logical Flow for Co-precipitation Synthesis

Caption: Logical flow of the co-precipitation synthesis method.

Microemulsion (Reverse Micelle) Synthesis: Nanoreactors for Size Control

The microemulsion method, particularly the reverse micelle approach, offers excellent control over nanoparticle size and distribution. Reverse micelles are nanosized water droplets dispersed in a continuous oil phase, stabilized by surfactant molecules at the water-oil interface. These aqueous cores act as nanoreactors, confining the reaction to a very small volume.

Experimental Protocol:

A typical reverse micelle synthesis for nanoparticles involves the following steps:

-

Microemulsion Preparation: Two separate water-in-oil microemulsions are prepared. This is done by mixing an oil phase (e.g., cyclohexane, n-heptane), a surfactant (e.g., CTAB, AOT), and often a co-surfactant (e.g., n-butanol) to form a stable microemulsion.

-